2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-7-9-5-2-1-4(6(12)13)3-11(5)10-7/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVLLDIWMJDPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784165-37-2 | |
| Record name | 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS No. 1784165-37-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the triazole family and has been studied for various pharmacological properties, particularly as a scaffold for drug development.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 242.03 g/mol. Its structural representation is as follows:
This structure includes a bromine atom at the 2-position and a carboxylic acid group at the 6-position, contributing to its reactivity and biological interactions.
Antidiabetic Potential
Recent studies have indicated that compounds similar to this compound can act as DPP-4 inhibitors, which are crucial in managing type 2 diabetes mellitus (T2DM). DPP-4 inhibitors prevent the degradation of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels. The structure-activity relationship (SAR) studies suggest that bromination at specific positions can enhance inhibitory activity against DPP-4 enzymes .
Anticancer Activity
Triazole derivatives have shown promising anticancer activities. For instance, compounds with similar scaffolds have demonstrated selective inhibition against various kinases involved in cancer progression. The inhibition of VEGFR-2 kinase by related compounds has been reported with an IC50 value of approximately 1.46 µM, indicating potential for angiogenesis inhibition in tumor growth .
Inhibition of Protein-Protein Interactions
Research into the binding characteristics of triazole derivatives has revealed their potential in disrupting protein-protein interactions (PPIs). For example, docking studies have shown that certain triazole compounds can effectively bind to key proteins involved in cancer and inflammatory pathways. This property is critical for developing novel therapeutics targeting such interactions .
Case Studies
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the triazolo-pyridine framework exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazolo-pyridines can inhibit the growth of various pathogenic bacteria and fungi. The specific activity of 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid against different microbial strains warrants further investigation to elucidate its potential as an antimicrobial agent .
Anti-inflammatory Effects
Recent literature suggests that triazole derivatives can modulate inflammatory pathways. The compound's structural characteristics may allow it to interact with key enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes. Preliminary studies have demonstrated that similar compounds can significantly reduce COX-2 activity, indicating a potential role for this compound in treating inflammatory diseases .
Materials Science
Synthesis of Novel Materials
The unique chemical structure of this compound makes it a candidate for the development of new materials. Its ability to form coordination complexes with metals has been explored for applications in catalysis and as precursors for advanced materials. For example, copper(II) complexes with triazolo derivatives have shown promising catalytic properties in organic transformations .
Agricultural Chemistry
Pesticidal Properties
The compound's potential as a pesticide is an area of active research. The nitrogen-rich heterocycles present in its structure may contribute to insecticidal or herbicidal activities. Studies on related compounds have indicated their effectiveness in controlling agricultural pests and diseases . Further investigation into the specific efficacy of this compound could reveal valuable applications in sustainable agriculture.
Case Studies and Research Findings
Comparison with Similar Compounds
Positional Isomers of Brominated Triazolopyridine Carboxylic Acids
The position of substituents significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
Brominated Triazolopyridines Without Carboxylic Acid Groups
Removing the carboxylic acid group reduces polarity and alters bioactivity:
Comparison :
- Solubility: The target compound’s carboxylic acid enhances aqueous solubility compared to non-carboxylic analogs, which are soluble only in organic solvents .
- Biological Relevance : Carboxylic acid derivatives are more likely to interact with enzymatic active sites (e.g., via ionic bonds) than halogen-only analogs .
Functional Group Variations: Carboxamides vs. Carboxylic Acids
Replacing COOH with carboxamide alters pharmacokinetics:
Key Insight : Carboxamides often exhibit improved cell permeability due to reduced ionization, while carboxylic acids may enhance target binding specificity .
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions starting from substituted pyridine derivatives. For example, a three-step one-pot procedure using aldehydes and amines under reflux conditions can yield triazolopyridine esters, which are then hydrolyzed or amidated to form the target compound. Optimization strategies include:
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- ESI-MS : To confirm molecular weight (e.g., observed m/z 292.2 and 294.2 for brominated analogs) .
- HPLC/GC : For purity assessment (>97% purity achievable via gradient elution) .
- NMR (1H/13C) : To verify substitution patterns and aromatic proton environments.
- X-ray crystallography : For unambiguous structural confirmation, though this may require high-purity crystals .
Q. What are the challenges in purifying this compound, and how can they be addressed?
Common issues include:
- Low solubility : Use polar aprotic solvents (DMF, DMSO) or sonication.
- Byproduct formation : Optimize column chromatography (silica gel, ethyl acetate/hexane gradients) or employ recrystallization with ethanol/water mixtures .
- Halogen loss : Avoid prolonged heating during rotary evaporation to prevent debromination .
Advanced Research Questions
Q. How does the bromine substituent at the 2-position influence the compound’s reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group, enabling:
- Suzuki-Miyaura coupling : To introduce aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh3)4) and bases (K2CO3).
- Buchwald-Hartwig amination : For C–N bond formation with amines.
The electron-withdrawing nature of bromine enhances electrophilicity at adjacent carbons, though competing dehalogenation may occur. Optimize ligand systems (e.g., XPhos) to suppress side reactions .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental binding affinities for triazolopyridine derivatives?
Discrepancies often arise from:
- Solvent effects : MD simulations should account for solvation (e.g., water vs. DMSO).
- Tautomerism : Use NMR to identify dominant tautomeric forms in solution.
- Receptor flexibility : Employ ensemble docking instead of rigid models. For example, A2a receptor binding data (IC50 values) showed isomer-dependent selectivity, highlighting the need for dynamic modeling .
Q. How can researchers design experiments to evaluate the bioisosteric potential of this compound in drug discovery?
- Fragment-based screening : Replace carboxylic acid with amides or esters to mimic natural ligands.
- SAR studies : Synthesize analogs (e.g., 8-amino-2-aryl derivatives) and compare binding to targets like adenosine receptors (A1/A2a).
- Metabolic stability assays : Assess susceptibility to esterase-mediated hydrolysis vs. cytochrome P450 oxidation .
Q. What role does the triazolo[1,5-a]pyridine scaffold play in modulating pharmacokinetic properties?
The scaffold contributes to:
- Metabolic resistance : Aromatic nitrogen atoms reduce CYP450-mediated oxidation.
- Solubility : The carboxylic acid group enhances aqueous solubility (logP ~1.5–2.0).
- Bioavailability : Structural rigidity improves membrane permeability in cell-based assays .
Data Contradiction Analysis
Q. Why do reported yields for triazolopyridine derivatives vary significantly across studies?
Variations arise from:
Q. How can conflicting receptor selectivity data (e.g., A2a vs. A1) for isomeric triazolopyridines be rationalized?
Isomers (e.g., 5-amino vs. 8-amino derivatives) adopt distinct binding poses due to:
- H-bonding differences : Carboxylic acid orientation relative to receptor residues.
- Steric clashes : Bulkier substituents may hinder access to hydrophobic pockets.
Validate via mutagenesis studies (e.g., Ala-scanning of A2a receptor) .
Methodological Recommendations
Q. What computational tools are recommended for predicting the reactivity of brominated triazolopyridines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
